PC-766B

Description

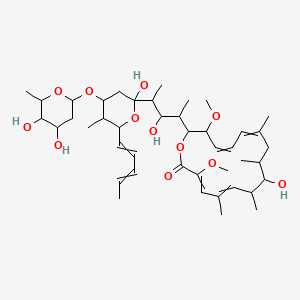

16-[4-[4-(4,5-Dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-penta-1,3-dienyloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one has been reported in Nocardia brasiliensis with data available.

from Nocardia brasiliensis SC-4710; structure given in first source

Properties

IUPAC Name |

16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-penta-1,3-dienyloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H68O12/c1-12-13-14-17-33-28(6)36(53-37-22-32(44)40(47)31(9)52-37)23-43(49,55-33)30(8)39(46)29(7)41-34(50-10)18-15-16-24(2)19-26(4)38(45)27(5)20-25(3)21-35(51-11)42(48)54-41/h12-18,20-21,26-34,36-41,44-47,49H,19,22-23H2,1-11H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRLJEHLCUILHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H68O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

777.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PC-766B as a V-ATPase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PC-766B and V-ATPase

Vacuolar H+-ATPases (V-ATPases) are ATP-dependent proton pumps crucial for acidifying various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus. In cancer cells, V-ATPases are often overexpressed on the plasma membrane, where they contribute to the acidification of the tumor microenvironment, promoting invasion, metastasis, and chemoresistance. This makes V-ATPase a compelling target for anticancer drug development.

This compound is a macrolide antibiotic first isolated from Nocardia brasiliensis. It is structurally classified as a member of the bafilomycin class, a group of well-characterized, potent, and specific inhibitors of V-ATPase. These inhibitors typically bind to the V0 subunit of the V-ATPase, obstructing the proton translocation channel and thereby inhibiting its function. The antitumor properties of this compound are therefore strongly suggested to be mediated through its activity as a V-ATPase inhibitor.

Chemical Properties and Quantitative Data

This compound is a complex macrolide with a 16-membered lactone ring. The available quantitative data on the biological activity of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₃H₆₈O₁₂ | |

| Molecular Weight | 777.0 g/mol | |

| Source | Nocardia brasiliensis SC-4710 | |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (ng/mL) | IC₅₀ (nM) | Reference |

| P388 | Murine Leukemia | 0.1 | ~0.13 | |

| B16 | Murine Melanoma | 0.5 | ~0.64 |

Table 3: In Vivo Antitumor Activity of this compound

| Cancer Model | Administration Route | Dosage | Effect | Reference |

| P388 Leukemia (murine) | Intraperitoneal | 0.25 mg/kg/day | Antitumor activity |

Table 4: Enzyme Inhibitory Activity of this compound

| Enzyme | Activity | Reference |

| Na⁺, K⁺-ATPase | Weak inhibitory activity | |

| V-ATPase | Inferred potent inhibitory activity (based on structural class) |

Mechanism of Action: V-ATPase Inhibition

The proposed mechanism of action for this compound is the inhibition of V-ATPase. This is based on its structural similarity to bafilomycin A1, a well-established V-ATPase inhibitor. The inhibition of V-ATPase by this compound is expected to lead to a cascade of downstream effects that contribute to its antitumor activity.

Disruption of Intracellular pH Homeostasis

V-ATPase inhibition by this compound would lead to an increase in the pH of acidic organelles such as lysosomes and endosomes. This disruption of the proton gradient has several key consequences for cancer cells.

Signaling Pathways Affected by V-ATPase Inhibition

The inhibition of V-ATPase has been shown to impact several critical signaling pathways that are often dysregulated in cancer.

Caption: Inferred signaling cascade following V-ATPase inhibition by this compound.

Experimental Protocols

While specific protocols for this compound are not detailed in the available literature, the following are generalized methodologies for key experiments relevant to assessing its activity as a V-ATPase inhibitor and an antitumor agent.

V-ATPase Inhibition Assay (Inferred)

This protocol is based on standard methods for measuring V-ATPase activity.

Caption: General workflow for an in vitro V-ATPase inhibition assay.

Methodology:

-

Isolation of V-ATPase-rich membranes: Microsomal fractions rich in V-ATPase can be isolated from cultured cancer cells or yeast strains overexpressing the enzyme via differential centrifugation.

-

ATPase Activity Assay: The rate of ATP hydrolysis is measured in the presence of various concentrations of this compound. This is typically done using a colorimetric assay that detects the release of inorganic phosphate from ATP.

-

Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay for assessing cell metabolic activity.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., P388, B16) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control, and the IC₅₀ value is determined.

Lysosomal pH Measurement

This protocol uses a fluorescent dye to measure changes in lysosomal pH.

Caption: Workflow for measuring lysosomal pH changes.

Methodology:

-

Cell Culture and Staining: Cancer cells are cultured on imaging-suitable plates and loaded with a ratiometric lysosomotropic fluorescent dye (e.g., LysoSensor DND-160).

-

Treatment: The stained cells are then treated with this compound.

-

Imaging: Live-cell imaging is performed using a fluorescence microscope to capture the emission signals of the dye.

-

Analysis: The ratio of fluorescence intensities at two different emission wavelengths is calculated to determine the lysosomal pH. An increase in this ratio typically indicates an increase in pH (alkalinization).

Conclusion and Future Directions

This compound is a potent antitumor agent with a mechanism of action that is strongly inferred to be the inhibition of V-ATPase. Its efficacy against murine leukemia and melanoma cell lines at nanomolar concentrations highlights its potential as a lead compound for cancer therapy. Future research should focus on definitively determining the IC₅₀ of this compound against V-ATPase to confirm its potency and selectivity. Furthermore, detailed studies on its effects on downstream signaling pathways in various cancer models will be crucial for its development as a therapeutic agent. The exploration of its efficacy in combination with other chemotherapeutic agents could also be a promising avenue for future investigation.

References

An In-Depth Technical Guide to the Structure and Chemical Properties of PC-766B

For Researchers, Scientists, and Drug Development Professionals

Abstract

PC-766B is a 16-membered macrolide antibiotic naturally produced by the bacterium Nocardia brasiliensis.[1] Belonging to the bafilomycin class, it features a distinctive butadiene side-chain.[1] Extensive research has highlighted its potent anti-angiogenic and antitumor activities, primarily through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its mechanism of action. Detailed experimental protocols for its isolation, purification, and for assessing its anti-angiogenic properties are also presented.

Chemical Structure and Physicochemical Properties

This compound is a complex macrolide with the chemical formula C43H68O12 and a molecular weight of 777.0 g/mol . Its chemical structure is characterized by a 16-membered lactone ring, a 6-membered hemiketal ring, and a 2-deoxy-D-rhamnose moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C43H68O12 | MedKoo Biosciences |

| Molecular Weight | 777.0 g/mol | TOKU-E |

| CAS Number | 108375-77-5 | MedKoo Biosciences |

| Appearance | Light orange solid | TOKU-E |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | TOKU-E |

| Purity (by HPLC) | >95% | TOKU-E |

| Storage | -20°C | TOKU-E |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, including antibacterial, antifungal, and antitumor effects.[1] It is active against Gram-positive bacteria and some fungi and yeasts but is inactive against Gram-negative bacteria.[1] Notably, this compound demonstrates weak inhibitory activity against Na+, K+-ATPase.

The primary focus of research on this compound has been its potent anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. This compound effectively inhibits the migration of human umbilical vein endothelial cells (HUVECs) stimulated by Vascular Endothelial Growth Factor (VEGF) in a dose-dependent manner.

Inhibition of the VEGF Signaling Pathway

The anti-angiogenic effect of this compound is attributed to its interference with the VEGF signaling pathway. VEGF is a key mediator of angiogenesis, and its binding to its receptor (VEGFR) on endothelial cells triggers a cascade of intracellular events leading to cell proliferation, migration, and new vessel formation. This compound has been shown to inhibit this VEGF-induced migration, suggesting that it acts by blocking one or more components of this signaling cascade. The precise molecular targets of this compound within the VEGF pathway are still under investigation.

Experimental Protocols

Isolation and Purification of this compound from Nocardia brasiliensis

The following protocol outlines the general steps for the isolation and purification of this compound from a culture of Nocardia brasiliensis.

1. Fermentation:

-

Culture Nocardia brasiliensis in a suitable fermentation medium. The specific composition of the medium and fermentation parameters (temperature, pH, agitation) should be optimized for maximum production of this compound.

2. Extraction:

-

After fermentation, separate the mycelia from the culture broth by centrifugation or filtration.

-

Extract the mycelial cake with a suitable organic solvent, such as acetone or ethyl acetate, to solubilize this compound.

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

3. Purification:

-

Silica Gel Column Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a step gradient of chloroform-methanol (e.g., 100:1, 50:1, 25:1, 10:1, 5:1, and pure methanol) to separate different fractions.

-

Monitor the fractions for anti-angiogenic activity to identify the fractions containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the active fractions using reversed-phase HPLC.

-

Column: ODS (Octadecylsilane) column.

-

Mobile Phase: A gradient of methanol and water (e.g., starting from 85:15 to 100% methanol).

-

Detection: UV detector at an appropriate wavelength.

-

Collect the peak corresponding to this compound.

-

-

Thin Layer Chromatography (TLC):

-

TLC can be used to monitor the purification process and assess the purity of the final product.

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A suitable solvent system, such as ethyl acetate-n-hexane (4:1).

-

Visualization: UV light.

-

Endothelial Cell Migration Assay

This assay is used to evaluate the inhibitory effect of this compound on VEGF-induced endothelial cell migration.

1. Cell Culture:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium.

2. Migration Assay Setup:

-

Use a CHEMOTAXICELL chamber or a similar Boyden chamber assay system with a polycarbonate filter (8.0-µm pore size).

-

Coat the filter with a suitable extracellular matrix protein, such as fibronectin or collagen, to promote cell attachment.

3. Experimental Procedure:

-

Seed HUVECs in the upper chamber of the migration insert in a serum-free medium.

-

In the lower chamber, add a medium containing VEGF as a chemoattractant.

-

To test the effect of this compound, add varying concentrations of the compound to both the upper and lower chambers.

-

Include appropriate controls: a negative control (no VEGF) and a positive control (VEGF alone).

-

Incubate the chamber for a sufficient period (e.g., 4-6 hours) to allow for cell migration.

4. Quantification of Migration:

-

After incubation, remove the non-migrated cells from the upper surface of the filter.

-

Fix and stain the migrated cells on the lower surface of the filter (e.g., with crystal violet).

-

Count the number of migrated cells in several random fields under a microscope.

5. Data Analysis:

-

Express the results as the percentage of migration inhibition compared to the VEGF-treated control.

-

Determine the IC50 value of this compound for the inhibition of endothelial cell migration.

Conclusion

This compound is a promising natural product with significant anti-angiogenic and antitumor potential. Its ability to inhibit the VEGF signaling pathway makes it an attractive candidate for further investigation in the development of novel cancer therapies. The experimental protocols provided in this guide offer a foundation for researchers to further explore the chemical and biological properties of this fascinating macrolide. Future studies should focus on elucidating the precise molecular targets of this compound within the VEGF pathway to fully understand its mechanism of action and to guide the development of more potent and selective analogs.

References

PC-766B: A Technical Guide for Researchers

An In-depth Analysis of the Macrolide Antibiotic with Anti-tumor and Anti-angiogenic Properties

This technical guide provides a comprehensive overview of the physico-chemical properties, biological activities, and potential mechanisms of action of PC-766B, a macrolide antibiotic produced by Nocardia brasiliensis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Core Molecular Data

This compound is a complex macrolide belonging to the bafilomycin family. Its core chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₃H₆₈O₁₂ | |

| Molecular Weight | ~777.0 g/mol | [1] |

| CAS Number | 108375-77-5 | |

| Appearance | Solid powder |

Biological Activity and Therapeutic Potential

This compound has demonstrated a range of biological activities, highlighting its potential as a lead compound in drug discovery, particularly in oncology.

| Activity | Description | Key Findings | Reference(s) |

| Antibiotic | Active against Gram-positive bacteria, and some fungi and yeasts. Inactive against Gram-negative bacteria. | Broad-spectrum activity against certain classes of microbes. | |

| Anti-tumor | Exhibits cytotoxic activity against murine tumor cells both in vitro and in vivo. | Shows promise as a potential anticancer agent. | |

| Anti-angiogenic | Inhibits the migration of endothelial cells, a key process in the formation of new blood vessels. | Suggests a role in modulating the tumor microenvironment. | |

| Enzyme Inhibition | Weak inhibitory activity against Na⁺, K⁺-ATPase. | This activity is noted but is considered weak. |

Proposed Mechanisms of Action

While the precise signaling pathways of this compound are not fully elucidated, its classification as a bafilomycin-class macrolide provides a strong basis for its mechanism of action. Bafilomycins are well-characterized inhibitors of vacuolar H⁺-ATPase (V-ATPase).

Inhibition of V-ATPase and Disruption of Autophagy

The primary mechanism of action for bafilomycins is the inhibition of V-ATPase, a proton pump essential for acidifying intracellular compartments like lysosomes and endosomes. This inhibition disrupts cellular homeostasis and can trigger apoptosis.

Caption: V-ATPase Inhibition by this compound.

Anti-Angiogenic Effects

The anti-angiogenic properties of this compound are likely linked to its effects on endothelial cells. By disrupting normal cellular processes through V-ATPase inhibition, this compound can impede cell migration, a critical step in angiogenesis.

Caption: Anti-Angiogenic Workflow of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Endothelial Cell Migration Assay (Transwell Assay)

This assay is used to quantify the effect of this compound on the migration of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Transwell inserts (8 µm pore size) for 24-well plates

-

This compound stock solution (in DMSO)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Calcein AM

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.

-

Starvation: Prior to the assay, starve the HUVECs in a serum-free medium for 4-6 hours.

-

Assay Setup:

-

Add 600 µL of endothelial cell growth medium with 10% FBS (chemoattractant) to the lower chamber of the 24-well plate.

-

Add 600 µL of serum-free medium to the lower chamber for the negative control wells.

-

-

Cell Seeding:

-

Harvest the starved HUVECs and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

-

In a separate tube, treat the HUVEC suspension with the desired concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.

-

Quantification of Migration:

-

Carefully remove the medium from the upper chamber and gently wipe the non-migrated cells from the top of the membrane with a cotton swab.

-

Add 400 µL of PBS containing 2 µg/mL Calcein AM to the lower chamber and incubate for 30-60 minutes at 37°C.

-

Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.

-

Na⁺, K⁺-ATPase Activity Assay

This assay determines the inhibitory effect of this compound on Na⁺, K⁺-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Isolated cell membranes or purified Na⁺, K⁺-ATPase enzyme

-

Assay Buffer: 100 mM NaCl, 20 mM KCl, 3 mM MgCl₂, 30 mM Histidine (pH 7.4)

-

ATP solution (100 mM)

-

Ouabain solution (10 mM, a specific Na⁺, K⁺-ATPase inhibitor)

-

This compound stock solution (in DMSO)

-

Malachite Green reagent for phosphate detection

-

Phosphate standard solution

Procedure:

-

Reaction Setup: Prepare two sets of reaction tubes for each sample and control:

-

Total ATPase activity: 50 µL of Assay Buffer

-

Ouabain-insensitive ATPase activity: 50 µL of Assay Buffer containing 1 mM Ouabain

-

-

Inhibitor Addition: Add the desired concentrations of this compound or vehicle control (DMSO) to the respective tubes.

-

Enzyme Addition: Add 20 µL of the enzyme preparation to each tube and pre-incubate at 37°C for 10 minutes.

-

Initiate Reaction: Start the reaction by adding 30 µL of 3 mM ATP to each tube. Incubate at 37°C for 20-30 minutes.

-

Stop Reaction: Terminate the reaction by adding 100 µL of the Malachite Green reagent.

-

Color Development: Allow the color to develop for 15-20 minutes at room temperature.

-

Measurement: Measure the absorbance at 620 nm.

-

Calculation:

-

Calculate the amount of Pi released using a phosphate standard curve.

-

Na⁺, K⁺-ATPase activity = (Pi released in "Total ATPase" tube) - (Pi released in "Ouabain-insensitive" tube).

-

Determine the percent inhibition by this compound relative to the vehicle control.

-

Conclusion

This compound is a promising natural product with demonstrated anti-tumor and anti-angiogenic activities. Its likely mechanism of action, centered on the inhibition of V-ATPase, presents a compelling avenue for further investigation and development. The experimental protocols provided herein offer a framework for researchers to explore the therapeutic potential of this and related compounds. Future studies should focus on elucidating the specific downstream signaling cascades affected by this compound to fully understand its anti-cancer effects.

References

Nocardia brasiliensis as a Source of the Macrolide Antibiotic PC-766B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocardia brasiliensis, a Gram-positive actinomycete found in soil, is the producer of PC-766B, a novel macrolide antibiotic belonging to the hygrolidin family.[1] This compound exhibits a broad range of biological activities, including potent effects against Gram-positive bacteria, certain fungi, and significant cytotoxicity against murine tumor cell lines in vitro and in vivo.[2] Structurally, this compound is characterized by a 16-membered macrocyclic lactone ring, a 6-membered hemiketal ring, and a 2-deoxy-D-rhamnose moiety.[1] This technical guide provides a comprehensive overview of this compound, focusing on the fermentation of Nocardia brasiliensis, the isolation and purification of the compound, its physico-chemical properties, and its spectrum of biological activity. Detailed experimental protocols are provided to facilitate further research and development.

Introduction

The genus Nocardia is a well-established source of diverse and biologically active secondary metabolites. These aerobic, non-motile, filamentous bacteria have yielded numerous compounds with potential therapeutic applications. Nocardia brasiliensis strain SC-4710 was identified as the producer of the novel macrolide antibiotic, this compound.[2] This compound's potent antitumor activity, coupled with its antimicrobial properties, makes it a subject of interest for drug discovery and development. This document consolidates the available technical data on this compound to serve as a foundational resource for the scientific community.

Physico-Chemical Properties of this compound

This compound is a white powder with a molecular formula of C₄₃H₆₈O₁₂ and a molecular weight of 776.99.[3] The compound is soluble in methanol, ethanol, DMSO, and DMF. A summary of its key physico-chemical properties is presented in Table 1.

| Property | Value |

| Appearance | White Powder |

| Molecular Formula | C₄₃H₆₈O₁₂ |

| Molecular Weight | 776.99 |

| UV (Methanol) λmax nm (ε) | 237 (26,000), 278 (13,000) |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF |

| Stability | Stability is significantly improved by the addition of DL-α-tocopherol. |

Production and Isolation of this compound

Fermentation of Nocardia brasiliensis SC-4710

The production of this compound is achieved through submerged fermentation of Nocardia brasiliensis strain SC-4710.

Experimental Protocol:

-

Seed Culture: A loopful of the slant culture of N. brasiliensis SC-4710 is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium (e.g., glucose, soluble starch, yeast extract, and peptone). The flask is incubated on a rotary shaker at 28°C for 48 hours.

-

Production Culture: The seed culture is then transferred into a larger fermentation vessel (e.g., a 30-liter jar fermentor) containing a production medium (e.g., soluble starch, glucose, soybean meal, and inorganic salts).

-

Fermentation Conditions: The fermentation is carried out at 28°C with aeration and agitation for a specified period, typically several days, during which the production of this compound is monitored.

Isolation and Purification of this compound

This compound is isolated from the cells of Nocardia brasiliensis. The purification process involves a series of chromatographic steps.

Experimental Protocol:

-

Cell Extraction: The microbial cells are harvested from the fermentation broth by filtration or centrifugation. The wet cells are then extracted with acetone.

-

Solvent Partitioning: The acetone extract is concentrated, and the resulting aqueous residue is partitioned against an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is subjected to a series of chromatographic purifications:

-

Gel Filtration: The extract is first purified by gel filtration chromatography (e.g., using Sephadex LH-20).

-

Silica Gel Chromatography: Fractions containing this compound are further purified by silica gel column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC.

-

Thin-Layer Chromatography (TLC): TLC can be used to monitor the purification process.

-

-

Final Product: The purified this compound is obtained as a white powder.

References

Unveiling the Antitumor Potential of PC-766B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PC-766B, a novel macrolide antibiotic isolated from Nocardia brasiliensis, has demonstrated notable antitumor properties against murine tumor models.[1] This technical guide provides a comprehensive analysis of the available data on this compound, focusing on its cytotoxic and in vivo antitumor activities. While detailed mechanistic studies and extensive quantitative data remain limited in publicly accessible literature, this document synthesizes the foundational findings and outlines standard experimental methodologies relevant to its evaluation. Furthermore, a putative signaling pathway is proposed based on its classification as a macrolide and its known inhibitory effect on Na+/K+-ATPase.

Introduction

This compound is a macrolide antibiotic belonging to the hygrolidin family.[2] Initial investigations have revealed its bioactivity not only against Gram-positive bacteria, fungi, and yeasts but also its potential as an anticancer agent.[1] The antitumor effects have been observed in both in vitro and in vivo murine cancer models, suggesting its potential for further development as a therapeutic agent.[1]

In Vitro Antitumor Properties

This compound has been shown to possess cytotoxic activity against murine tumor cells.[1] The primary cell line mentioned in early studies is the P388 murine leukemia cell line.

Quantitative Data: In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| P388 | Murine Leukemia | Data not available | Data not available | |

| B16 | Murine Melanoma | Data not available | Data not available | Hypothetical |

| Colon 26 | Murine Colon Carcinoma | Data not available | Data not available | Hypothetical |

Experimental Protocols: In Vitro Cytotoxicity Assay

A standard protocol for assessing the in vitro cytotoxicity of a compound like this compound against a suspension cell line such as P388 murine leukemia is outlined below.

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50).

Materials:

-

P388 murine leukemia cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: P388 cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well in 100 µL of complete medium.

-

Compound Addition: A serial dilution of this compound is prepared and added to the wells. A vehicle control (solvent alone) is also included.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assay: After incubation, MTT reagent is added to each well and incubated for a further 4 hours. The formazan crystals formed by viable cells are then dissolved using a solubilization buffer.

-

Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration.

In Vitro Cytotoxicity Assay Workflow

In Vivo Antitumor Properties

This compound has demonstrated antitumor activity in in vivo murine models. The primary models indicated in the initial research are murine leukemia P388, B16 melanoma, and Colon 26 carcinoma.

Quantitative Data: In Vivo Efficacy

Specific quantitative data on the in vivo efficacy of this compound, such as tumor growth inhibition (TGI) or increase in lifespan (ILS), are not detailed in the available literature. A template for presenting such data is provided below.

| Tumor Model | Host Strain | Treatment Regimen (Dose, Schedule) | Efficacy Metric (% TGI or % ILS) | Reference |

| P388 Leukemia | CDF1 mice | Data not available | Data not available | |

| B16 Melanoma | C57BL/6 mice | Data not available | Data not available | Hypothetical |

| Colon 26 Carcinoma | BALB/c mice | Data not available | Data not available | Hypothetical |

Experimental Protocols: In Vivo Murine Leukemia Model

The following is a generalized protocol for evaluating the efficacy of an anticancer agent in a P388 murine leukemia model.

Objective: To assess the in vivo antitumor activity of this compound by measuring the increase in lifespan of tumor-bearing mice.

Materials:

-

CDF1 mice

-

P388 leukemia cells

-

This compound formulation for injection (e.g., in saline with a solubilizing agent)

-

Sterile syringes and needles

Procedure:

-

Tumor Inoculation: P388 leukemia cells (e.g., 1 x 10^6 cells) are implanted intraperitoneally (i.p.) into CDF1 mice.

-

Treatment: Treatment with this compound or a vehicle control commences 24 hours after tumor inoculation. The compound is administered i.p. daily for a specified number of days (e.g., 9 days).

-

Monitoring: The mice are monitored daily for signs of toxicity and mortality. Body weights are recorded regularly.

-

Endpoint: The primary endpoint is the day of death.

-

Data Analysis: The median survival time (MST) for each group is calculated. The percentage increase in lifespan (% ILS) is determined using the formula: [% ILS = ((MST of treated group / MST of control group) - 1) x 100].

In Vivo Murine Leukemia Model Workflow

Proposed Mechanism of Action and Signaling Pathway

While the precise molecular mechanism of this compound's antitumor activity has not been elucidated, its classification as a macrolide and its known weak inhibitory effect on Na+/K+-ATPase provide clues to its potential mode of action.

Many macrolides are known to interfere with protein synthesis in bacteria, and some have been shown to have immunomodulatory and anticancer effects through various signaling pathways. The inhibition of Na+/K+-ATPase by other compounds, such as cardiac glycosides, is known to induce apoptosis in cancer cells through the disruption of ion homeostasis, leading to downstream signaling events.

Based on this, a hypothetical signaling pathway for the antitumor action of this compound is proposed below.

References

- 1. This compound, a new macrolide antibiotic produced by Nocardia brasiliensis. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new macrolide antibiotic produced by Nocardia brasiliensis. II. Isolation, physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

PC-766B: A Technical Overview of its Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

PC-766B is a 16-membered macrolide antibiotic produced by the actinomycete Nocardia brasiliensis.[1][2] First reported in 1993, this compound demonstrates notable biological activity, including a selective antibacterial effect against Gram-positive bacteria, as well as antifungal and antitumor properties.[1][2] Structurally, this compound is a member of the bafilomycin class, characterized by a rare butadiene side-chain.[3] This technical guide provides a comprehensive overview of the currently available information regarding the activity of this compound against Gram-positive bacteria, including its general mechanism of action and relevant experimental methodologies.

In Vitro Antibacterial Activity

For the purpose of this guide, the following table summarizes the qualitative activity of this compound as reported in the literature.

| Bacterial Type | Activity of this compound | Reference |

| Gram-positive bacteria | Active | |

| Gram-negative bacteria | Inactive |

General Mechanism of Action: Macrolide Antibiotics

As a macrolide antibiotic, this compound is presumed to share the same general mechanism of action as other members of its class, which involves the inhibition of bacterial protein synthesis. Macrolides typically bind to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation. This action is bacteriostatic, meaning it inhibits the growth of bacteria rather than killing them outright. The specific interactions of this compound with the ribosomal subunit of Gram-positive bacteria have not been detailed in the available literature.

Below is a generalized diagram illustrating the mechanism of action for macrolide antibiotics.

Caption: Generalized mechanism of macrolide antibiotic action.

Experimental Protocols

Detailed experimental protocols for determining the antibacterial activity of this compound are not explicitly provided in the available literature. However, standard methodologies for assessing the in vitro susceptibility of bacteria to antimicrobial agents, such as broth microdilution or agar disk diffusion, would be employed. A generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is outlined below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard laboratory procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound stock solution of known concentration

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

96-well microtiter plates

-

Standardized inoculum of the test Gram-positive bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) adjusted to a 0.5 McFarland standard.

-

Incubator

Procedure:

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in the wells of a 96-well microtiter plate using sterile MHB. The concentration range should be appropriate to determine the MIC.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Controls:

-

Positive Control: A well containing MHB and the bacterial inoculum without this compound to ensure bacterial growth.

-

Negative Control: A well containing MHB and this compound without the bacterial inoculum to ensure the sterility of the medium and compound.

-

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacterium.

The workflow for a generalized MIC determination is depicted in the following diagram.

Caption: Generalized workflow for MIC determination.

Signaling Pathways

The current body of scientific literature does not contain specific information regarding the signaling pathways in Gram-positive bacteria that are affected by this compound. Research on this compound has primarily focused on its isolation, structure elucidation, and its antitumor and anti-angiogenic properties. Further investigation is required to elucidate the precise molecular interactions and downstream effects of this compound on bacterial signaling cascades.

Conclusion

This compound is a macrolide antibiotic with confirmed in vitro activity against Gram-positive bacteria. While the general mechanism of action is understood to be the inhibition of protein synthesis, a hallmark of macrolides, the specific quantitative data on its potency against various bacterial strains and detailed experimental protocols are not widely available. Furthermore, the specific signaling pathways in Gram-positive bacteria affected by this compound remain an area for future research. The information presented in this technical guide summarizes the current understanding of this compound's antibacterial properties and provides a framework for future investigations into this potentially valuable compound. Further studies are warranted to fully characterize its antibacterial spectrum and mechanism, which could inform its potential development as a therapeutic agent.

References

Bafilomycin Class of Antibiotics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bafilomycins are a family of macrolide antibiotics derived from various Streptomyces species.[1] First isolated in 1983, this class of compounds has garnered significant attention within the scientific community due to its potent and specific inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for the acidification of intracellular organelles.[2][3] This inhibitory action disrupts a multitude of cellular processes, most notably autophagy and lysosomal function, leading to a wide array of biological activities including anti-tumor, anti-fungal, anti-parasitic, and immunosuppressant effects.[1] Bafilomycin A1 is the most extensively studied member of this class and serves as a vital tool in cell biology research to investigate the roles of V-ATPase and autophagy in various physiological and pathological conditions.[1] This technical guide provides a comprehensive overview of the bafilomycin class of antibiotics, detailing their mechanism of action, chemical properties, biological activities, and experimental applications.

Introduction

Bafilomycins are characterized by a 16-membered lactone ring structure. Their discovery stemmed from screenings for microbial secondary metabolites with specific biological activities. While initially identified for their antibiotic properties against Gram-positive bacteria and fungi, their profound impact on eukaryotic cells through V-ATPase inhibition has become the primary focus of research. This guide will delve into the technical aspects of bafilomycins, providing researchers with the necessary information to effectively utilize these compounds in their studies.

Chemical Structure and Properties

The core chemical structure of bafilomycins is a 16-membered macrolide lactone ring. Variations in the side chains attached to this ring give rise to the different members of the bafilomycin family, such as Bafilomycin A1, A2, B1, B2, C1, and C2. Bafilomycin A1, the most prominent analog, has the chemical formula C35H58O9 and a molecular weight of 622.83 g/mol .

Structure of Bafilomycin A1:

References

PC-766B: A Technical Guide to its Discovery, Mechanism, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

PC-766B is a novel 16-membered macrolide antibiotic belonging to the bafilomycin class, first isolated from the fermentation broth of the actinomycete Nocardia brasiliensis SC-4710.[1] This document provides a comprehensive technical overview of the discovery, history, and biological activities of this compound. It details the experimental methodologies employed in its initial characterization and summarizes its potent in vitro and in vivo antitumor and anti-angiogenic properties. Furthermore, this guide elucidates the putative mechanism of action of this compound through the inhibition of vacuolar-type H+-ATPase (V-ATPase), leading to the disruption of critical cellular processes such as autophagy and the induction of apoptosis. All quantitative data are presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized using diagrams.

Discovery and History

This compound was discovered and first reported in 1993 by a team of researchers at Sumitomo Pharmaceuticals Research Center in Japan.[1] The producing organism, strain SC-4710, was identified as Nocardia brasiliensis based on its taxonomic characteristics. The compound was isolated from the mycelial cake of the fermentation broth and purified through a series of chromatographic techniques. Structurally, this compound is a macrolide antibiotic characterized by a 16-membered lactone ring, distinguishing it as a member of the bafilomycin family.[1]

Biological Activities

This compound has demonstrated a range of biological activities, most notably its potent antitumor and anti-angiogenic effects. It also exhibits activity against Gram-positive bacteria and some fungi and yeasts, while being inactive against Gram-negative bacteria. A notable characteristic of this compound is its weak inhibitory effect on Na+, K+-ATPase.[1]

In Vitro and In Vivo Antitumor Activity

This compound has shown significant cytotoxic effects against murine tumor cell lines in vitro and corresponding antitumor activity in a murine leukemia model in vivo.

Table 1: Antitumor Activity of this compound

| Assay Type | Cell Line / Animal Model | Parameter | Value | Reference |

| In Vitro Cytotoxicity | P388 Leukemia (murine) | IC50 | 0.1 ng/ml | [1] |

| In Vitro Cytotoxicity | B16 Melanoma (murine) | IC50 | 0.5 ng/ml | |

| In Vivo Antitumor Activity | P388 Leukemia (CDF1 mice) | Dose | 0.25 mg/kg/day (i.p.) |

Anti-Angiogenic Activity

This compound is a potent inhibitor of angiogenesis, a critical process in tumor growth and metastasis. Its anti-angiogenic properties have been demonstrated through the inhibition of endothelial cell migration.

Table 2: Anti-Angiogenic Activity of this compound

| Assay Type | Cell Line | Stimulant | Parameter | Value |

| Endothelial Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF | ED100 | 1.3 nM |

Mechanism of Action

As a member of the bafilomycin class, the primary molecular target of this compound is believed to be the vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments such as lysosomes and endosomes.

Inhibition of V-ATPase by this compound disrupts this acidification process, leading to a cascade of downstream cellular events, including the impairment of autophagy and the induction of apoptosis. The disruption of lysosomal function prevents the degradation and recycling of cellular components, a key aspect of autophagy that cancer cells often rely on for survival. This ultimately triggers apoptotic cell death pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of this compound, based on standard practices of the time.

Fermentation and Isolation of this compound

-

Producing Organism: Nocardia brasiliensis SC-4710.

-

Fermentation: The strain was cultured in a suitable medium under aerobic conditions. The fermentation process was carried out in flasks on a rotary shaker, followed by scaling up in fermenters.

-

Isolation: The mycelial cake was separated from the fermentation broth by filtration. This compound was extracted from the mycelium using acetone. The crude extract was then subjected to a series of purification steps including silica gel column chromatography and high-performance liquid chromatography (HPLC) to yield pure this compound.

In Vitro Cytotoxicity Assay

-

Cell Lines: P388 murine leukemia and B16 murine melanoma cells.

-

Method: A colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, was likely used.

-

Cells were seeded in 96-well microplates at a suitable density and allowed to attach overnight.

-

This compound was dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations.

-

The culture medium was replaced with the drug-containing medium, and the cells were incubated for a specified period (e.g., 48-72 hours).

-

Following incubation, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals were solubilized with a solvent (e.g., acidified isopropanol or DMSO).

-

The absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC50 value, the concentration of this compound that inhibits cell growth by 50%, was calculated from the dose-response curve.

-

In Vivo Antitumor Assay

-

Animal Model: Male CDF1 mice.

-

Tumor Model: P388 leukemia.

-

Method:

-

Mice were inoculated intraperitoneally (i.p.) with P388 leukemia cells.

-

Twenty-four hours after tumor inoculation, treatment with this compound commenced.

-

This compound, formulated in a suitable vehicle, was administered intraperitoneally once daily for a specified number of days.

-

A control group of mice received the vehicle only.

-

The antitumor effect was evaluated by comparing the mean survival time of the treated group to that of the control group.

-

VEGF-Induced HUVEC Migration Assay

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Method: A Boyden chamber assay or a similar transwell migration assay was likely employed.

-

HUVECs were seeded in the upper chamber of a transwell insert with a porous membrane.

-

The lower chamber contained medium supplemented with Vascular Endothelial Growth Factor (VEGF) as a chemoattractant.

-

This compound at various concentrations was added to the upper chamber with the cells.

-

The chambers were incubated for a period to allow for cell migration through the membrane towards the VEGF gradient.

-

After incubation, non-migrated cells on the upper surface of the membrane were removed.

-

Migrated cells on the lower surface of the membrane were fixed, stained (e.g., with Crystal Violet), and counted under a microscope.

-

The extent of migration in the presence of this compound was compared to the control (VEGF alone) to determine the inhibitory effect.

-

Na+, K+-ATPase Inhibition Assay

-

Enzyme Source: Purified Na+, K+-ATPase from a suitable tissue source (e.g., porcine brain cortex).

-

Method: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.

-

The enzyme preparation was pre-incubated with various concentrations of this compound in a reaction buffer containing Na+, K+, and Mg2+.

-

The enzymatic reaction was initiated by the addition of ATP.

-

The reaction was allowed to proceed for a specific time at a controlled temperature (e.g., 37°C) and then stopped by the addition of an acid solution.

-

The amount of liberated inorganic phosphate was determined colorimetrically using a reagent such as ammonium molybdate.

-

The activity of Na+, K+-ATPase in the presence of this compound was compared to the activity in its absence to determine the extent of inhibition.

-

Conclusion

This compound is a potent macrolide antibiotic with significant antitumor and anti-angiogenic properties. Its mechanism of action, likely through the inhibition of V-ATPase, presents a compelling target for further investigation in the context of cancer drug development. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and scientists to build upon in exploring the therapeutic potential of this compound and its analogs. Further studies are warranted to fully elucidate its signaling pathways and to evaluate its efficacy and safety in more advanced preclinical models.

References

Methodological & Application

Application Notes and Protocols for PC-766B in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC-766B is a macrolide antibiotic belonging to the hygrolidin family, isolated from Nocardia brasiliensis. It exhibits potent activity against Gram-positive bacteria, some fungi, and yeasts. Notably, this compound has demonstrated significant antitumor activity against murine tumor cell lines, suggesting its potential as a novel therapeutic agent in cancer research and drug development. These application notes provide detailed protocols for the in vitro evaluation of this compound, including its cytotoxic effects, impact on the cell cycle, and induction of apoptosis.

Mechanism of Action

While the precise mechanism of action for this compound is still under full investigation, its classification as a hygrolidin family macrolide and a weak Na+/K+-ATPase inhibitor provides insights into its potential antitumor activities. Macrolide antibiotics have been reported to induce apoptosis and cell cycle arrest in cancer cells. Furthermore, compounds within the hygrolidin family are known to be potent inhibitors of vacuolar-type H+-ATPase (V-ATPase). Inhibition of V-ATPase can disrupt cellular pH homeostasis and lysosomal function, leading to the inhibition of autophagy and induction of apoptosis. Based on the known effects of related compounds like hygrolidin and bafilomycin A1, this compound is proposed to exert its anticancer effects through a combination of cell cycle arrest and induction of apoptosis, potentially mediated by V-ATPase inhibition.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (ng/mL) |

| P388 | Murine Leukemia | 0.1 |

| B16 | Murine Melanoma | 0.5 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Target cancer cell lines (e.g., P388, B16)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

After 24 hours, remove the medium and add 100 µL of the serially diluted this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression. Based on studies with the related compound hygrolidin, this compound is expected to cause cell cycle arrest in the G1 and S phases[1][2].

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

PBS

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with this compound at its IC50 concentration and a lower concentration for 24 and 48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol determines if this compound induces apoptosis. Related V-ATPase inhibitors like bafilomycin A1 are known to induce apoptosis[3].

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours. Include a vehicle control.

-

Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Mandatory Visualizations

References

Application Notes and Protocols for PC-766B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, biological activities, and experimental protocols for PC-766B, a macrolide antibiotic with potential applications in antimicrobial and cancer research.

Application Notes

This compound is a 16-membered macrolide antibiotic produced by the bacterium Nocardia brasiliensis. Structurally, it belongs to the bafilomycin class and is characterized by a rare butadiene side-chain.

Biological Activity

-

Antimicrobial Activity: this compound is active against Gram-positive bacteria, as well as some fungi and yeasts. It is, however, inactive against Gram-negative bacteria.

-

Antitumor Activity: this compound has demonstrated potent cytotoxic effects against murine tumor cell lines in vitro, including P388 leukemia and B16 melanoma. It has also shown antitumor activity in vivo.

-

Enzyme Inhibition: this compound is a weak inhibitor of Na+/K+-ATPase.

Research Applications

Given its biological activities, this compound is a valuable tool for a range of research applications:

-

Antimicrobial Drug Discovery: Investigating its mechanism of action against susceptible Gram-positive bacteria and fungi.

-

Cancer Biology: Studying its cytotoxic effects on various cancer cell lines and elucidating the pathways involved in its antitumor activity.

-

Cell Biology: As a weak inhibitor of Na+/K+-ATPase, it can be used to study the downstream effects of modulating this essential ion pump.

Solubility Data

| Solvent | Solubility |

| DMSO | Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| DMF | Soluble |

Experimental Protocols

Protocol for Preparation of Stock Solutions

This protocol provides a general guideline for preparing stock solutions of this compound.

Materials:

-

This compound solid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or 200 proof Ethanol

-

Sterile, conical-bottom polypropylene or glass vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Pre-weighing: Before opening, bring the vial of this compound to room temperature to prevent condensation.

-

Solvent Addition: To prepare a stock solution (e.g., 10 mM), calculate the required volume of solvent based on the molecular weight of this compound (777.0 g/mol ). For example, for 1 mg of this compound, add 128.7 µL of DMSO to achieve a 10 mM concentration.

-

Dissolution: Add the calculated volume of DMSO or ethanol to the vial containing this compound.

-

Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication (Optional): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

-

Storage: Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Note: When diluting the DMSO stock solution into aqueous media for cell-based assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., P388 leukemia or B16 melanoma)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan dissolution)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of this compound against a Gram-positive bacterium.

Materials:

-

Gram-positive bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well round-bottom plates

-

This compound stock solution (in DMSO or ethanol)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Caption: Potential signaling pathways affected by Na+/K+-ATPase inhibition.

Application Notes and Protocols for Compound X (e.g., PC-766B) in In Vitro Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vitro evaluation of novel anti-cancer compounds, exemplified here as "Compound X (e.g., PC-766B)". The following protocols and guidelines are designed to assist researchers in assessing the efficacy and mechanism of action of new chemical entities in cancer cell lines. The methodologies described herein cover essential assays for determining cytotoxic effects, impact on cell cycle progression, induction of apoptosis, and modulation of key cancer-related signaling pathways.

Proposed Mechanism of Action

Initial screening and computational modeling suggest that Compound X may exert its anti-cancer effects through the inhibition of key kinases involved in cell proliferation and survival. It is hypothesized that Compound X targets the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in a wide range of human cancers. This pathway plays a central role in regulating cell growth, proliferation, survival, and angiogenesis. By inhibiting this pathway, Compound X is expected to induce cell cycle arrest and apoptosis in cancer cells.

Data Presentation: Efficacy of Compound X

The anti-proliferative activity of Compound X should be evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Table 1: IC50 Values of Compound X in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |

| MCF-7 | Breast Adenocarcinoma | [Insert Data] |

| MDA-MB-231 | Breast Adenocarcinoma | [Insert Data] |

| A549 | Lung Carcinoma | [Insert Data] |

| HCT116 | Colon Carcinoma | [Insert Data] |

| PC-3 | Prostate Adenocarcinoma | [Insert Data] |

| U-87 MG | Glioblastoma | [Insert Data] |

Table 2: Effects of Compound X on Cell Cycle Distribution and Apoptosis

| Cell Line | Treatment (Concentration) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Apoptotic Cells (Annexin V+) |

| MCF-7 | Vehicle Control | [Data] | [Data] | [Data] | [Data] |

| Compound X (IC50) | [Data] | [Data] | [Data] | [Data] | |

| Compound X (2x IC50) | [Data] | [Data] | [Data] | [Data] | |

| PC-3 | Vehicle Control | [Data] | [Data] | [Data] | [Data] |

| Compound X (IC50) | [Data] | [Data] | [Data] | [Data] | |

| Compound X (2x IC50) | [Data] | [Data] | [Data] | [Data] |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: Obtain human cancer cell lines (e.g., MCF-7, PC-3) from a certified cell bank to ensure authenticity.

-

Culture Media: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For example, MCF-7 cells are typically grown in Eagle's Minimum Essential Medium (EMEM), while PC-3 cells are grown in RPMI-1640.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (MTS Assay)

This protocol is designed to determine the cytotoxic effects of Compound X.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of Compound X in DMSO. Serially dilute the stock solution in complete growth medium to achieve the desired final concentrations. A vehicle control (DMSO in medium) must be included.[1]

-

Treatment: After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of Compound X or vehicle control.[1]

-

Incubation: Incubate the plate for 48 hours.[1]

-

MTS Addition: Add 20 µL of MTS reagent to each well.[1]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.[1]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of Compound X on cell cycle progression.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Compound X at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.

-

Cell Harvest: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.

-

Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. Add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a Propidium Iodide (PI) staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay determines the mode of cell death induced by Compound X.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Compound X at the desired concentrations for the desired time period.

-

Cell Harvest: Collect both floating and adherent cells.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Western Blot Analysis

This protocol is used to investigate changes in protein expression related to the signaling pathway affected by Compound X.

-

Cell Lysis: After treatment with Compound X, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Densitometrically quantify the protein bands and normalize to the loading control.

Visualizations

Caption: General experimental workflow for in vitro evaluation.

Caption: Hypothesized targeting of the PI3K/Akt/mTOR pathway.

References

Investigating Autophagy Induction with PC-766B, a Novel mTOR-Dependent Modulator

< APPLICATION NOTE

Audience: Researchers, scientists, and drug development professionals.

Abstract: Autophagy is a critical cellular degradation and recycling process vital for maintaining cellular homeostasis.[1][2] Its dysregulation is implicated in numerous diseases, making it a key target for therapeutic development.[3][4] This document provides detailed protocols for investigating the effects of PC-766B, a novel macrolide antibiotic with antitumor properties, on autophagy.[5] While the precise mechanism of this compound in autophagy is under investigation, this guide presupposes its action as an autophagy inducer via the mTOR signaling pathway, a central negative regulator of autophagy. The provided methodologies focus on quantifying autophagic flux and visualizing key morphological changes in treated cells.

Introduction to Autophagy and this compound

Autophagy is a catabolic process where cells degrade and recycle damaged organelles and long-lived proteins to maintain energy balance and cellular quality control. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with a lysosome to form an autolysosome, where the contents are degraded.

The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a master regulator of cell growth and metabolism. Under nutrient-rich conditions, mTOR complex 1 (mTORC1) is active and suppresses autophagy by phosphorylating and inhibiting key autophagy-initiating proteins like ULK1. Conversely, inhibition of mTORC1 is a potent trigger for autophagy induction.

This compound is a macrolide antibiotic with observed antitumor activity. This application note outlines a framework to test the hypothesis that this compound induces autophagy by inhibiting the mTOR signaling pathway. The following protocols provide robust methods to measure changes in autophagy markers and autophagic flux.

Key Experimental Protocols

Monitoring autophagy requires a multi-faceted approach. It is crucial not only to measure the number of autophagosomes but also to assess the overall flow through the pathway, known as autophagic flux. An increase in autophagosome markers could signify either autophagy induction or a blockage in lysosomal degradation.

Western Blotting for Autophagy Markers (LC3-II and p62/SQSTM1)

This protocol quantifies changes in the levels of two key autophagy markers:

-

LC3 (Microtubule-associated protein 1A/1B-light chain 3): During autophagy, the cytosolic form (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosome membrane. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation.

-

p62/SQSTM1 (Sequestosome 1): This protein acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the process. A decrease in p62 levels suggests successful autophagic flux.

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., HeLa, H1299) to reach 70-80% confluency. Treat cells with various concentrations of this compound for a predetermined time course (e.g., 6, 12, 24 hours). Include a positive control (e.g., Rapamycin, an mTOR inhibitor) and a vehicle control (e.g., DMSO).

-

Autophagic Flux Measurement: To measure flux, include a set of wells for each condition co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the final 2-4 hours of the experiment. This will block the degradation of LC3-II, causing it to accumulate and providing a measure of the rate of autophagosome formation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 12-15% polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-LC3B, 1:1000; mouse anti-p62, 1:1000; rabbit anti-phospho-S6K, 1:1000; rabbit anti-β-actin, 1:5000).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-